Bis[4-(difluoromethyl)phenyl]disulfide
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Overview
Description
Bis[4-(difluoromethyl)phenyl]disulfide is a chemical compound that has garnered significant attention in various fields of research due to its unique properties. This compound consists of two 4-(difluoromethyl)phenyl groups connected by a disulfide bond, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(difluoromethyl)phenyl]disulfide typically involves the reaction of 4-(difluoromethyl)phenylthiol with an oxidizing agent. One common method is the oxidation of 4-(difluoromethyl)phenylthiol using hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include a solvent such as ethanol or acetonitrile and are carried out at room temperature or slightly elevated temperatures to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(difluoromethyl)phenyl]disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(difluoromethyl)phenylthiol.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Bis[4-(difluoromethyl)phenyl]disulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which Bis[4-(difluoromethyl)phenyl]disulfide exerts its effects involves the interaction of the disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that interact with proteins, enzymes, and other biomolecules. These interactions can modulate biological pathways and processes, making the compound of interest in both basic and applied research.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl)disulfide
- Bis(4-fluorophenyl)disulfide
- Bis(4-methylphenyl)disulfide
Uniqueness
Bis[4-(difluoromethyl)phenyl]disulfide is unique due to the presence of the difluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications where other disulfides may not be as effective.
Properties
IUPAC Name |
1-(difluoromethyl)-4-[[4-(difluoromethyl)phenyl]disulfanyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8,13-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBPFEZPFKMLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)SSC2=CC=C(C=C2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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